2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole
Overview
Description
2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a chloromethyl group and a cyclopropyl group
Scientific Research Applications
2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: The compound is investigated for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
Target of Action
Many organic compounds like “2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole” could potentially interact with a variety of biological targets. These could include proteins, enzymes, or nucleic acids within cells. The specific targets would depend on the structure of the compound and its physicochemical properties .
Mode of Action
The compound could interact with its targets through various mechanisms, such as binding to a receptor, inhibiting an enzyme, or intercalating into DNA. The exact mode of action would depend on the specific biological target .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it targets an enzyme, it could affect the metabolic pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and physicochemical properties. For example, its absorption could be influenced by factors such as its solubility and stability, while its distribution could be affected by its size and lipophilicity .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in gene expression .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with thiocarbonyl compounds, followed by chloromethylation using chloromethylating agents such as chloromethyl methyl ether or chloromethyl benzene .
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation reactions under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Various substituted thiadiazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the thiadiazole ring.
Reduction Products: Reduced forms of the thiadiazole ring.
Comparison with Similar Compounds
2-(Chloromethyl)-4-methyl-quinazoline: Similar in structure but with a quinazoline ring instead of a thiadiazole ring.
2-(Chloromethyl)-1H-benzo[d]imidazole: Contains a benzimidazole ring, showing different reactivity and applications.
Uniqueness: 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole is unique due to its combination of a thiadiazole ring and a cyclopropyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUGMUQOYNINHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374002 | |
Record name | 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138300-59-1 | |
Record name | 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.